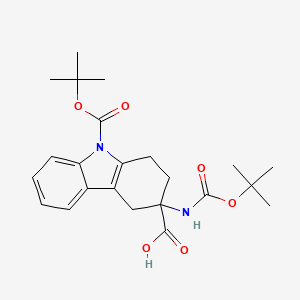

![molecular formula C7H6BrN3 B1145881 3-溴-5-甲基咪唑并[1,2-A]吡嗪 CAS No. 1276056-68-8](/img/structure/B1145881.png)

3-溴-5-甲基咪唑并[1,2-A]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

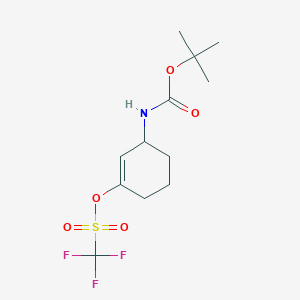

3-Bromo-5-methylimidazo[1,2-a]pyrazine is a compound that belongs to the imidazo[1,2-a]pyrazine class. This class of compounds is known for its presence in various drugs and exhibits a range of biological activities (Baenziger, Durantie, & Mathes, 2017).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves multicomponent reactions like the Groebke–Blackburn–Bienaymé cyclization. This process typically starts from aminopyrazine, aldehyde, and isocyanide, leading to various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Molecular Structure Analysis

Imidazo[1,2-a]pyrazine derivatives, including 3-Bromo-5-methylimidazo[1,2-A]pyrazine, typically exhibit a bicyclic structure with nitrogen atoms at key positions. This structure has been confirmed through various methods like single-crystal X-ray analysis (Adib, Sheibani, Bijanzadeh, & Zhu, 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, producing derivatives with diverse biological activities. For example, reactions with alpha-halogenocarbonyl compounds can lead to derivatives demonstrating activities like uterine-relaxing and antibronchospastic properties (Sablayrolles et al., 1984).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrazines, including solubility and melting points, vary depending on the specific substituents on the core structure. These properties can be fine-tuned through modifications in the synthetic process (Adamczyk et al., 2003).

Chemical Properties Analysis

Imidazo[1,2-a]pyrazines exhibit a range of chemical properties, such as fluorescence and reactivity towards electrophilic and nucleophilic agents. The presence of functional groups like bromo and methyl in 3-Bromo-5-methylimidazo[1,2-A]pyrazine can significantly influence these properties (Adamczyk et al., 2003).

科学研究应用

Heterocyclic Compound Synthesis

Pyrazole derivatives, closely related to the chemical structure of interest, are extensively used in medicinal chemistry due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These compounds serve as essential synthons in organic chemistry, facilitating the creation of new drugs and materials with desired properties (Dar & Shamsuzzaman, 2015).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, synthesized from pyrazine structures, exhibit versatility as synthetic intermediates. Their application spans metal complexes formation, catalysts design, and drug development, demonstrating the utility of pyrazine derivatives in advancing organic synthesis and medicinal chemistry (Li et al., 2019).

Medicinal Applications

Pyrazolo[1,5-a]pyrimidine scaffolds, similar in their heterocyclic nature to 3-Bromo-5-methylimidazo[1,2-A]pyrazine, have been explored for their broad range of medicinal properties. These include potential treatments for cancer, central nervous system disorders, and infectious diseases, underscoring the therapeutic relevance of such heterocyclic compounds in drug discovery (Cherukupalli et al., 2017).

Pharmacological Effects

The pharmacological diversity of pyrazine derivatives is well-documented, with applications across antimicrobial, antidiabetic, anticancer, and cardiovascular treatments. This highlights the potential of 3-Bromo-5-methylimidazo[1,2-A]pyrazine and related compounds in contributing to the development of new pharmaceuticals with varied therapeutic effects (Doležal & Zítko, 2015).

Optoelectronic Materials

Beyond medicinal applications, heterocyclic compounds derived from pyrazine and related structures find use in the creation of optoelectronic materials. These materials are pivotal in developing devices for photoelectric conversion, luminescence, and organic light-emitting diodes, illustrating the broader applicability of such compounds in materials science (Lipunova et al., 2018).

属性

IUPAC Name |

3-bromo-5-methylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBZADNSXSRZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=NC=C(N12)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857133 |

Source

|

| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylimidazo[1,2-A]pyrazine | |

CAS RN |

1276056-68-8 |

Source

|

| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

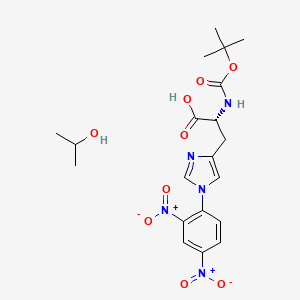

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

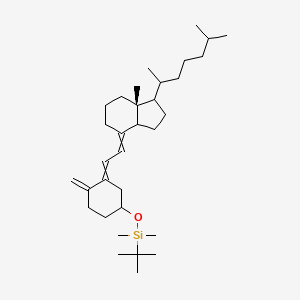

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)

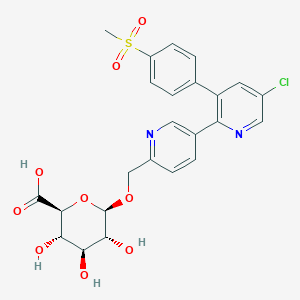

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)